2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide
Description
2-(4-Bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide is an indole-derived acetamide compound characterized by a bromo-substituted indole core linked via an acetamide bridge to a 4-(2-hydroxyethyl)phenyl group.
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c19-16-2-1-3-17-15(16)8-10-21(17)12-18(23)20-14-6-4-13(5-7-14)9-11-22/h1-8,10,22H,9,11-12H2,(H,20,23) |
InChI Key |
KEGRHAVSXGNWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=CC=C(C=C3)CCO)C(=C1)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide is a notable derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide can be described as follows:
- Molecular Formula : C18H20BrN2O2
- Molecular Weight : 372.27 g/mol
- IUPAC Name : 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide
This compound features a brominated indole moiety and a hydroxyethyl-substituted phenyl group, which are key to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of indole, including the compound , exhibit significant anticancer properties. For instance, a study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the S phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide | MCF-7 | 20 | Apoptosis induction |
| Related Indole Derivative | A549 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Ceftriaxone |
| Escherichia coli | 32 | Comparable to Ciprofloxacin |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were evaluated in vitro by measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that the compound could significantly reduce the levels of these cytokines at concentrations as low as 10 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Studies suggest that modifications at specific positions on the indole ring or phenyl group can enhance potency and selectivity. For instance, bromination at the 4-position on the indole ring has been linked to increased anticancer activity.
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical trial, the compound was tested on xenograft models using MDA-MB-231 breast cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
A series of derivatives were synthesized and screened for antimicrobial activity. The compound showed superior activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Indole Core Modifications
- Bromine vs. Chlorine/Methoxy Substituents :
The 4-bromo substituent on the indole ring distinguishes the target compound from analogs like 10j (5-methoxy-2-methylindole) and 5f (5-methoxyindole). Bromine’s larger atomic radius and hydrophobic nature may enhance target binding affinity compared to smaller substituents like chlorine or methoxy groups . - Sulfonamide vs.
Phenyl Ring Modifications
- Hydroxyethyl vs. Sulfonyl/Morpholino Groups: The 4-(2-hydroxyethyl)phenyl group contrasts with sulfonyl (e.g., 37) or morpholinosulfonyl (e.g., 5i–5p) substituents. While sulfonyl groups enhance electronic interactions with targets like kinases, the hydroxyethyl group may facilitate hydrogen bonding, influencing pharmacokinetic properties .
Physicochemical Properties
Melting Points and Solubility
- Compounds with sulfonamide (e.g., 37 , 40 ) or nitro groups (e.g., 10l ) exhibit higher melting points (190–257°C), attributed to strong intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions). The hydroxyethyl group in the target compound may lower its melting point due to reduced crystallinity, favoring solubility .
- Hydrazinyl-oxoacetyl derivatives (e.g., 5f–5h ) show moderate yields (60–77%) and high purity, whereas analogs with bulkier substituents (e.g., 10k , naphthyl group) have lower yields (6–17%), suggesting synthetic challenges for complex side chains .
Anticancer Potential
- Indole derivatives like 10j–10m exhibit dual Bcl-2/Mcl-1 inhibitory activity, with IC₅₀ values in the nanomolar range.
- Sulfonamide analogs (e.g., 40) show selective COX-2 inhibition, while morpholinosulfonyl derivatives (e.g., 5i–5p) target viral proteases (e.g., SARS-CoV-2 Mpro). The hydroxyethyl group in the target compound may redirect activity toward kinase or apoptosis pathways .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
